Chemical structure and properties of (2-(O-Tolyl)oxazol-4-YL)methanamine
Chemical structure and properties of (2-(O-Tolyl)oxazol-4-YL)methanamine
A Note on the Isomer: This guide focuses on the para-tolyl isomer, (2-(p-Tolyl)oxazol-4-yl)methanamine, due to the limited availability of scientific literature on the ortho-tolyl variant. The structural similarity suggests that the chemical properties and synthetic routes will be comparable.
Introduction
(2-(p-Tolyl)oxazol-4-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with a p-tolyl group at the 2-position and a methanamine group at the 4-position. Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (2-(p-tolyl)oxazol-4-yl)methanamine, aimed at researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
The molecular structure of (2-(p-Tolyl)oxazol-4-yl)methanamine consists of a central five-membered oxazole ring. A tolyl group (a benzene ring with a methyl group) is attached to the second carbon of the oxazole ring, and a methanamine (-CH2NH2) group is bonded to the fourth carbon.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanamine | [2][3] |
| CAS Number | 33105-96-3 | [2][4] |
| Molecular Formula | C11H12N2O | [2][4] |
| Molecular Weight | 188.23 g/mol | [4] |
| SMILES | CC1=CC=C(C=C1)C2=NC(=CO2)CN | [2][5] |
| InChI | InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | [2][3] |
| InChIKey | BUOOJNCQAYOJQQ-UHFFFAOYSA-N | [2][3] |
Structural Diagram:
Caption: 2D representation of (2-(p-Tolyl)oxazol-4-yl)methanamine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (2-(p-tolyl)oxazol-4-yl)methanamine is not extensively reported in publicly available literature. However, predictions based on its structure and data from similar compounds provide valuable insights.
Predicted Properties:
| Property | Predicted Value | Source |
| XlogP | 1.3 | [5] |
| Monoisotopic Mass | 188.09496 Da | [5] |
Synthesis
The synthesis of 2,4-disubstituted oxazoles can be achieved through various synthetic methodologies. A common and effective method is the Van Leusen oxazole synthesis, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. While a specific protocol for (2-(p-Tolyl)oxazol-4-yl)methanamine is not detailed, a general synthetic workflow can be proposed based on established methods for analogous structures.
Proposed Synthetic Pathway:
A plausible synthetic route would involve the formation of the 2-(p-tolyl)oxazole core followed by the introduction of the methanamine group at the 4-position.
Caption: Proposed synthetic workflow for (2-(p-Tolyl)oxazol-4-yl)methanamine.
General Experimental Protocol (Van Leusen Oxazole Synthesis for 2-(p-Tolyl)oxazole):
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Reaction Setup: To a solution of p-tolualdehyde in methanol, add tosylmethyl isocyanide (TosMIC).
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Base Addition: Add potassium carbonate (K₂CO₃) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.
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Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain pure 2-(p-tolyl)oxazole.
The subsequent introduction of the methanamine group at the 4-position would require a separate functionalization step, the specifics of which would need to be developed and optimized.
Potential Applications
While specific applications for (2-(p-Tolyl)oxazol-4-yl)methanamine are not widely documented, the broader class of oxazole derivatives has shown significant promise in several fields.
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Medicinal Chemistry: Oxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The structural motifs present in (2-(p-Tolyl)oxazol-4-yl)methanamine make it a candidate for screening in various drug discovery programs.
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Materials Science: The oxazole ring is a component of various organic materials used in electronic devices. 1,3,4-Oxadiazoles, which are structurally related to oxazoles, are known for their electron-transporting properties and are used in organic light-emitting diodes (OLEDs).[6][7]
Safety and Handling
Specific toxicity data for (2-(p-tolyl)oxazol-4-yl)methanamine is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For related compounds like [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine, hazard classifications include skin and eye irritation and potential for skin sensitization.[8]
Conclusion
(2-(p-Tolyl)oxazol-4-yl)methanamine is a member of the promising class of oxazole derivatives. While detailed experimental data for this specific compound is sparse, its structural features suggest potential for applications in medicinal chemistry and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | FCMD | Food Contact Materials Regulations Database - ChemRadar. (n.d.).
- (2-p-Tolyl-oxazol-4-yl)methylamine | CAS 33105-96-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
- c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 27).
- (2-(p-tolyl)oxazol-4-yl)methanamine. (n.d.). PubChemLite.
- c-(2-p-tolyl-oxazol-4-yl)-methylamine CAS#33105-96-3 | Regulatory Information | GCIS-ChemRadar. (n.d.).
- 2-(5-(p-Tolyl)oxazol-2-yl)ethanamine. (n.d.). EvitaChem.
- 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 24). MDPI.
- (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | C10H9FN2O | CID 28287570 - PubChem. (n.d.).
- optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). Benchchem.
- Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. (n.d.). ResearchGate.
- (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018, August 14). ResearchGate.
- (3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine. (n.d.). BLDpharm.
- A comprehensive review on biological activities of oxazole derivatives. (n.d.). PMC.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals.
- 4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole | C21H22FN3O3S | CID 18825053 - PubChem. (n.d.).
- [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine. (n.d.). Sigma-Aldrich.
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